N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
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Overview
Description
N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core with multiple functional groups, including an imidazole ring, a benzyl group, and a methylthio-substituted phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves the reaction of a methylthio-substituted phenylamine with an appropriate electrophile, such as an acyl chloride or anhydride, to form the desired amide linkage.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the target molecule, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring and amide linkage can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The unique chemical structure of this compound makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-33-23-9-5-8-21(16-23)29-24(31)18-34-26-27-14-15-30(26)22-12-10-20(11-13-22)25(32)28-17-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCGXRPBHINPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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